11-Hydroxy-11-methylpregnane-3,20-dione dioxime
Description
11-Hydroxy-11-methylpregnane-3,20-dione dioxime is a synthetic pregnane derivative characterized by a hydroxyl and methyl group at the 11-position, alongside oxime functional groups at the 3- and 20-positions of the steroid backbone.
Properties
CAS No. |
2302-49-0 |
|---|---|
Molecular Formula |
C22H36N2O3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(3E)-3-hydroxyimino-17-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-10,11,13-trimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-11-ol |
InChI |
InChI=1S/C22H36N2O3/c1-13(23-26)17-7-8-18-16-6-5-14-11-15(24-27)9-10-20(14,2)19(16)22(4,25)12-21(17,18)3/h14,16-19,25-27H,5-12H2,1-4H3/b23-13-,24-15+ |
InChI Key |
LTIHRQTXIOHGBO-CCVCAZHBSA-N |
Isomeric SMILES |
C/C(=N/O)/C1CCC2C1(CC(C3C2CCC4C3(CC/C(=N\O)/C4)C)(C)O)C |
Canonical SMILES |
CC(=NO)C1CCC2C1(CC(C3C2CCC4C3(CCC(=NO)C4)C)(C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxy-11-methylpregnane-3,20-dione dioxime typically involves multiple steps, starting from a suitable steroid precursor. The key steps include the introduction of the hydroxy and methyl groups at the 11th position and the formation of the dioxime functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including batch and continuous flow processes, can be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
11-Hydroxy-11-methylpregnane-3,20-dione dioxime undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
11-Hydroxy-11-methylpregnane-3,20-dione dioxime has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialized materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 11-Hydroxy-11-methylpregnane-3,20-dione dioxime involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Features
The compound’s distinct features include:
- 11-Hydroxy and 11-methyl groups : These substituents differentiate it from analogs with halogen (e.g., 9-fluoro) or additional hydroxyl groups.
- 3,20-Dioxime : Replaces ketone groups at these positions, enhancing hydrogen-bonding capacity compared to unmodified diones.
Table 1: Structural Comparison
Pharmacological Implications
- The 11-methyl group may alter metabolic clearance rates compared to 6α-methyl derivatives .
- Solubility and Bioavailability : The dioxime groups likely improve water solubility relative to ketones (e.g., Desoxycorticosterone), though hydrolytic instability under acidic conditions could limit oral bioavailability .
Stability and Metabolic Pathways
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